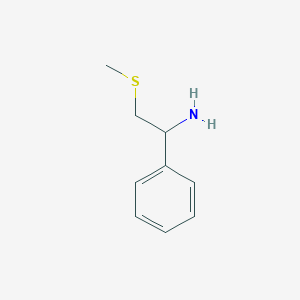

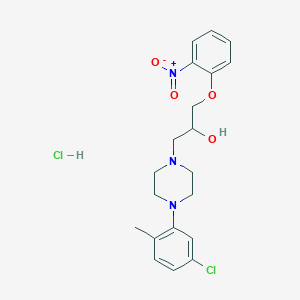

1-苄基-4-(4-甲氧基苯基)磺酰基哌啶-4-羧酸乙酯

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, benzyl group, methoxyphenyl group, sulfonyl group, and ethyl ester group would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperidine ring might undergo reactions at the nitrogen atom, the benzyl group might participate in electrophilic aromatic substitution reactions, the methoxy group might undergo nucleophilic substitution reactions, and the sulfonyl group and ethyl ester group might undergo various addition and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other substances .科学研究应用

人类尿液致癌物代谢物

1-苄基-4-(4-甲氧基苯基)磺酰基哌啶-4-羧酸乙酯在癌症研究领域至关重要,特别是在人类尿液致癌物代谢物分析中。该化合物在测量人类尿液致癌物代谢物方面发挥着重要作用,为烟草相关癌症提供了见解。该化学物质参与了对吸烟者和接触环境烟雾的非吸烟者的致癌物及其代谢物进行定量的分析。它在烟草特异性致癌物的生物标记研究中特别有价值,并有助于区分接触者和非接触者,了解人类中的致癌物代谢,并评估致癌物剂量 (Hecht,2002)。

对羟基苯甲酸酯的环境归趋和行为

该化合物的衍生物,例如对羟基苯甲酸酯,被广泛用作各种产品中的防腐剂。这些衍生物被称为对羟基苯甲酸酯,由于它们作为弱内分泌干扰化学物质的潜力而成为研究的主题。尽管进行了有效的废水处理,但对羟基苯甲酸酯仍以低浓度存在于废水中,并且普遍存在于地表水和沉积物中。这种持久性引发了对其持续引入环境的担忧,以及需要进一步研究其氯化副产物的毒性 (Haman 等人,2015)。

生物相容性和可降解材料

在生物医学研究中,1-苄基-4-(4-甲氧基苯基)磺酰基哌啶-4-羧酸乙酯与生物相容性、可降解材料的开发相关。它特别用于通过部分或完全酯化来改性透明质酸等天然聚合物。这些改性导致具有不同生物学性质的材料,使其可用于广泛的临床应用。酯化的类型和程度显着影响这些材料的物理化学和生物学性质,提供了一系列与不同类型细胞具有特定相互作用的聚合物 (Campoccia 等人,1998)。

药物杂质的合成

该化合物还与药物杂质的合成有关,特别是奥美拉唑等质子泵抑制剂。合成工艺和杂质表征对于了解这些药物的开发和确保质量控制至关重要。本综述重点介绍了奥美拉唑合成的新方法和对质子泵抑制剂的各种药物杂质的研究,提供了对这些杂质的形成和表征的见解 (Saini 等人,2019)。

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

属性

IUPAC Name |

ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c1-3-28-21(24)22(29(25,26)20-11-9-19(27-2)10-12-20)13-15-23(16-14-22)17-18-7-5-4-6-8-18/h4-12H,3,13-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWSAGQKHSUVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2632398.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2632401.png)

![{2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]phenyl}methanamine](/img/structure/B2632402.png)

![2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2632408.png)

![N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2632410.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632412.png)

![6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2632415.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2632416.png)